

Glecirasib: An In-Depth Technical Review of In Vitro Anti-Tumor Activity

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Compound of Interest

Compound Name: *Glecirasib*

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This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of **Glecirasib** (JAB-21822), a potent and selective covalent inhibitor of the KRAS G12C mutation. The data and protocols summarized herein are derived from key preclinical studies to support further research and development efforts in oncology.

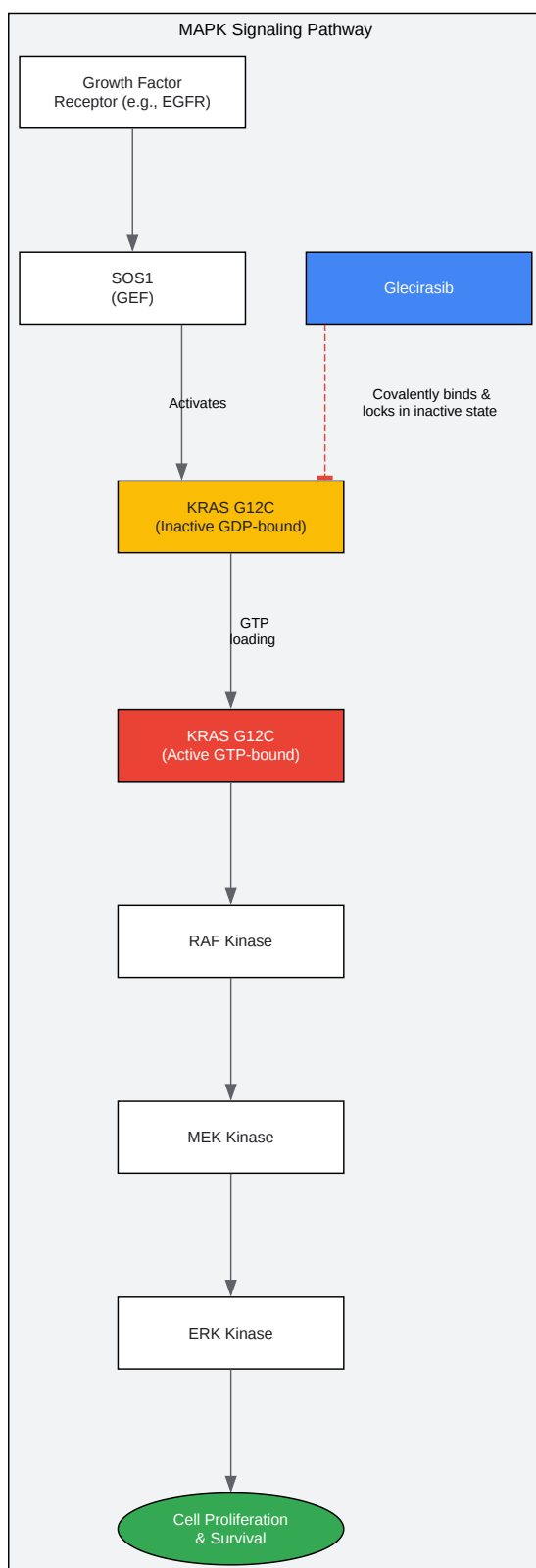
Executive Summary

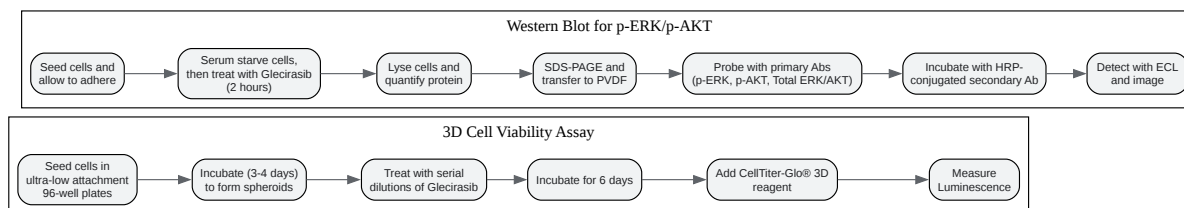
Glecirasib is an investigational small molecule inhibitor that demonstrates high potency and selectivity against cancer cells harboring the KRAS G12C mutation. Preclinical in vitro studies have established its mechanism of action, which involves the irreversible binding to the mutant cysteine-12 residue of KRAS G12C, locking it in an inactive, GDP-bound state.^[1] This targeted inhibition effectively blocks downstream oncogenic signaling through the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, leading to potent anti-proliferative effects, cell cycle arrest, and induction of apoptosis in a range of KRAS G12C-mutant cancer cell lines.^{[2][3]} Quantitative analyses reveal subnanomolar to low nanomolar IC₅₀ values in both biochemical and cell-based assays, underscoring its potential as a promising therapeutic agent.^[2]

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling.[1] Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair GTP hydrolysis, leading to a constitutively active GTP-bound state that drives tumorigenesis.

Glecirasib is designed to specifically target the mutant cysteine residue present in KRAS G12C. It forms an irreversible covalent bond with this residue, trapping the KRAS G12C protein in its inactive GDP-bound conformation.[1] This prevents the engagement of downstream effector proteins, thereby inhibiting aberrant signaling through critical pathways that control cell proliferation and survival.[2]





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